8-Azidoisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

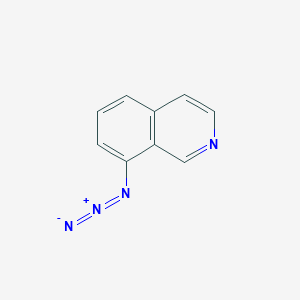

8-Azidoisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. The azido group (-N₃) attached to the eighth position of the isoquinoline ring makes this compound a unique compound with significant potential in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoisoquinoline typically involves the introduction of the azido group to the isoquinoline ring. One common method is the nucleophilic substitution reaction where isoquinoline is treated with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Azidoisoquinoline undergoes various chemical reactions, including:

Photolysis: Upon exposure to light, this compound decomposes to form highly reactive intermediates like 3-isoquinolylnitrene.

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Photolysis: Light (UV or visible) is used to induce the decomposition of the azido group.

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) and solvents like DMF or DMSO are commonly used.

Major Products:

Photolysis: Produces reactive intermediates such as 3-isoquinolylnitrene.

Substitution Reactions: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research :

8-Azidoisoquinoline derivatives have been investigated for their anticancer properties. Research has shown that certain derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, studies on 8-aminoquinoline derivatives indicated that these compounds exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HepG2 cells, highlighting their potential as lead compounds for drug development against cancers like breast and liver cancer .

Neurodegenerative Diseases :

The compound has also been explored for its role in treating neurodegenerative diseases such as Alzheimer's Disease (AD). This compound derivatives have shown promise as metal ion chelators, which can help in reducing the accumulation of toxic metals associated with neurodegeneration. A study demonstrated that these compounds could effectively chelate copper ions, which are implicated in the pathology of AD, thereby mitigating oxidative stress and neuronal damage .

Material Science

Synthesis of Advanced Materials :

In material science, this compound is used as a building block for synthesizing novel materials. Its azide functional group allows for click chemistry applications, facilitating the development of polymers with tailored properties. Research has indicated that incorporating azido groups into polymer backbones can enhance their mechanical strength and thermal stability, making them suitable for various industrial applications .

Fluorescent Probes

Biological Imaging :

this compound derivatives have been utilized in the development of fluorescent probes for biological imaging. These probes are essential for real-time visualization of cellular processes, enabling researchers to study dynamic biological phenomena at the molecular level. The high selectivity and sensitivity of these probes make them valuable tools in cellular biology and pharmacology .

Case Study 1: Anticancer Activity

A series of 8-aminoquinoline derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The study found that specific modifications to the azido group significantly enhanced cytotoxicity, indicating a structure-activity relationship that could be exploited for drug design.

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of this compound derivatives demonstrated their ability to reduce reactive oxygen species (ROS) levels in vitro. Compounds were tested on neuronal cell lines exposed to oxidative stress, showing improved cell viability and reduced apoptosis markers.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents targeting specific pathways | Significant cytotoxicity against cancer cell lines |

| Neurodegenerative Diseases | Metal ion chelation to mitigate oxidative stress | Effective copper chelation reducing neuronal damage |

| Material Science | Synthesis of polymers with enhanced properties | Improved mechanical strength and thermal stability |

| Biological Imaging | Development of fluorescent probes for real-time cellular visualization | High selectivity and sensitivity in imaging studies |

Mécanisme D'action

The mechanism of action of 8-Azidoisoquinoline primarily involves the formation of reactive intermediates upon decomposition. For instance, photolysis of this compound generates 3-isoquinolylnitrene, which can further react with various substrates. These intermediates can interact with molecular targets, leading to various chemical transformations.

Comparaison Avec Des Composés Similaires

Isoquinoline: The parent compound, lacking the azido group.

Quinoline: A structural isomer of isoquinoline with a similar fused ring structure.

8-Hydroxyquinoline: Another derivative with a hydroxyl group at the eighth position, known for its biological activities.

Uniqueness of 8-Azidoisoquinoline: The presence of the azido group at the eighth position makes this compound unique, as it introduces the potential for forming highly reactive intermediates like nitrenes. This reactivity is not observed in its parent compound, isoquinoline, or other similar derivatives like 8-hydroxyquinoline.

Activité Biologique

8-Azidoisoquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its antimicrobial, anticancer, and neuroprotective properties, supported by various studies.

Chemical Structure and Synthesis

This compound is derived from isoquinoline, a bicyclic compound known for its biological significance. The introduction of an azido group at the 8-position enhances its reactivity and potential for forming various derivatives, which can exhibit unique biological properties. Recent advances in synthetic methodologies have facilitated the production of 8-azido derivatives, allowing for extensive biological evaluation.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial properties. Various studies have reported on their efficacy against a range of pathogens:

- Antibacterial Activity : this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, with values indicating effective inhibition of bacterial growth.

- Antifungal Activity : The compound also demonstrated antifungal effects against species such as Candida albicans and Aspergillus fumigatus, with IC50 values ranging from 2.89 to 19.38 μg/mL .

Anticancer Properties

The anticancer activity of this compound has been a focal point in recent studies. The compound has been shown to induce apoptosis in various cancer cell lines:

- Mechanism of Action : It is believed that the compound exerts its effects by modulating apoptotic pathways, increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- In Vivo Studies : In animal models, this compound significantly inhibited tumor growth, demonstrating a selectivity index that indicates lower toxicity to healthy cells compared to cancerous cells .

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of this compound:

- Oxidative Stress Reduction : The compound has been shown to reduce reactive oxygen species (ROS) production in neuronal cells, suggesting a role in mitigating oxidative stress-related damage .

- Cognitive Function : In models of neurodegeneration, this compound demonstrated the ability to improve cognitive function and restore neuronal integrity .

Case Studies

Several case studies have illustrated the effectiveness of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several 8-azido derivatives against resistant strains of bacteria. Results indicated that certain derivatives had superior activity compared to standard antibiotics.

- Anticancer Evaluation : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in significant cell death through apoptosis, with IC50 values ranging from 10 to 50 μM across different cell types.

- Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease demonstrated that administration of this compound improved memory retention and reduced amyloid plaque formation.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

8-azidoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVANISVYTBBBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.